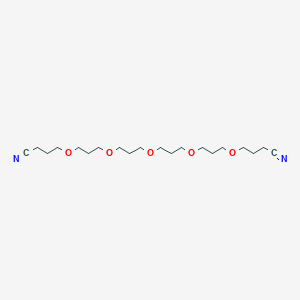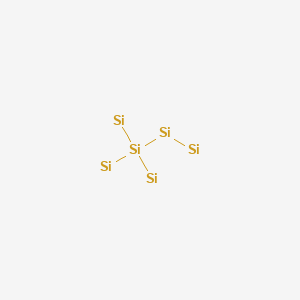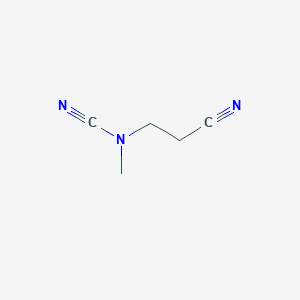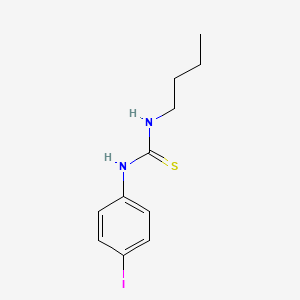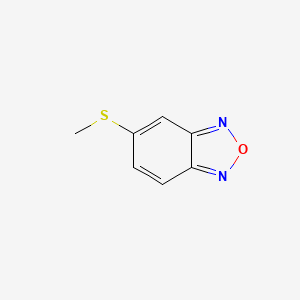![molecular formula C33H48O2Si2 B14631923 Tripentyl[(triphenylsilyl)peroxy]silane CAS No. 53575-52-3](/img/structure/B14631923.png)
Tripentyl[(triphenylsilyl)peroxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripentyl[(triphenylsilyl)peroxy]silane is an organosilicon compound that features a unique combination of pentyl and triphenylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tripentyl[(triphenylsilyl)peroxy]silane typically involves the reaction of triphenylsilane with a peroxide compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction is usually catalyzed by a transition metal catalyst such as platinum or palladium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Tripentyl[(triphenylsilyl)peroxy]silane undergoes various types of chemical reactions, including:
Oxidation: The peroxide group in the compound makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced to form triphenylsilane and pentyl alcohol.
Substitution: The pentyl and triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: The major products include triphenylsilanol and pentyl hydroperoxide.
Reduction: The major products are triphenylsilane and pentyl alcohol.
Substitution: The products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Tripentyl[(triphenylsilyl)peroxy]silane has several applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of Tripentyl[(triphenylsilyl)peroxy]silane involves the interaction of its peroxide group with various molecular targets. The peroxide group can undergo homolytic cleavage to form reactive oxygen species, which can then interact with cellular components. The triphenylsilyl group provides stability to the compound and facilitates its interaction with hydrophobic targets.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylsilane: A simpler compound with similar reactivity but lacking the peroxide group.
Triethylsilane: Another organosilicon compound with different alkyl groups.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Uniqueness
Tripentyl[(triphenylsilyl)peroxy]silane is unique due to the presence of both pentyl and triphenylsilyl groups, which impart distinct chemical properties. The peroxide group adds to its reactivity, making it useful in various oxidative and reductive processes.
Propiedades
Número CAS |
53575-52-3 |
|---|---|
Fórmula molecular |
C33H48O2Si2 |
Peso molecular |
532.9 g/mol |
Nombre IUPAC |
tripentyl(triphenylsilylperoxy)silane |
InChI |
InChI=1S/C33H48O2Si2/c1-4-7-19-28-36(29-20-8-5-2,30-21-9-6-3)34-35-37(31-22-13-10-14-23-31,32-24-15-11-16-25-32)33-26-17-12-18-27-33/h10-18,22-27H,4-9,19-21,28-30H2,1-3H3 |
Clave InChI |
CYTVBZUHNDUYIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[Si](CCCCC)(CCCCC)OO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


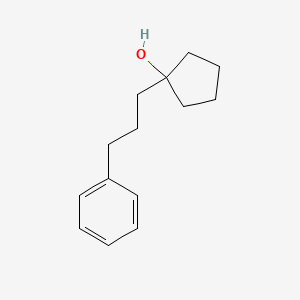
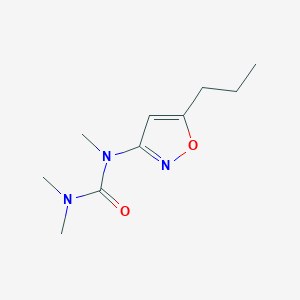
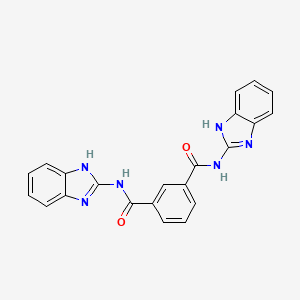
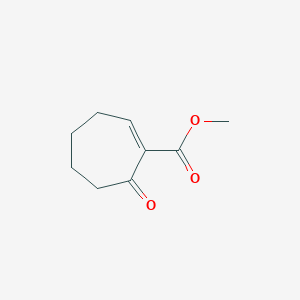
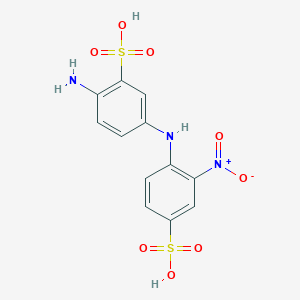
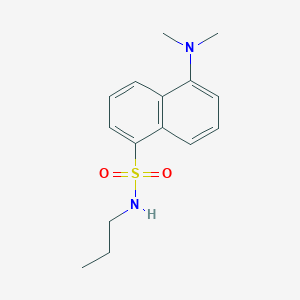
![Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate](/img/structure/B14631865.png)
![5H-[1,2,4]Triazolo[5,1-a]isoindol-5-one, 2-phenyl-](/img/structure/B14631870.png)
